4-fluoro-N-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)benzenesulfonamide
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Overview
Description
4-fluoro-N-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)benzenesulfonamide is a compound that belongs to the class of sulfonamides, which are known for their diverse biological activities. This compound features a piperazine ring substituted with fluorophenyl groups, making it a significant molecule in medicinal chemistry and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-fluoro-N-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)benzenesulfonamide typically involves the Hinsberg reaction. This reaction uses various sulfonyl chlorides with 2-(piperazin-1-yl)ethanamine . The reaction conditions often include the use of bases such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactions under controlled temperatures and pressures. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
4-fluoro-N-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, especially involving halogenated derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydroxide or potassium carbonate in aqueous or organic solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
4-fluoro-N-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)benzenesulfonamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 4-fluoro-N-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist . The pathways involved can vary depending on the biological context and the specific target.
Comparison with Similar Compounds
Similar Compounds
- 4-nitro-N-(2-(4-(4-nitrophenyl)piperazin-1-yl)ethyl)benzenesulfonamide
- 4-(trifluoromethyl)-N-[2-(4-[4-(trifluoromethyl)phenyl]sulfonyl}piperazin-1-yl)ethyl]benzenesulfonamide
- 2-nitro-N-(2-(4-(2-nitrophenyl)sulfonyl]piperazin-1-yl}ethyl)benzenesulfonamide
Uniqueness
4-fluoro-N-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)benzenesulfonamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of fluorine atoms enhances its metabolic stability and binding affinity to certain biological targets, making it a valuable compound in drug discovery and development .
Properties
IUPAC Name |
4-fluoro-N-[2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21F2N3O2S/c19-15-1-5-17(6-2-15)23-13-11-22(12-14-23)10-9-21-26(24,25)18-7-3-16(20)4-8-18/h1-8,21H,9-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMXOBROEEMAQRE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCNS(=O)(=O)C2=CC=C(C=C2)F)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21F2N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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